NSC-370284

Description

Properties

CAS No. |

116409-29-1 |

|---|---|

Molecular Formula |

C21H25NO6 |

Molecular Weight |

387.4 g/mol |

IUPAC Name |

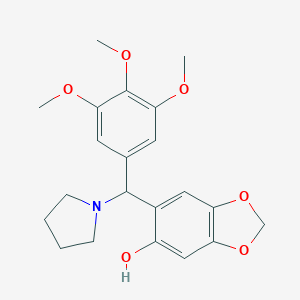

6-[pyrrolidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol |

InChI |

InChI=1S/C21H25NO6/c1-24-18-8-13(9-19(25-2)21(18)26-3)20(22-6-4-5-7-22)14-10-16-17(11-15(14)23)28-12-27-16/h8-11,20,23H,4-7,12H2,1-3H3 |

InChI Key |

QCXGNLZKUHBIHD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(C2=CC3=C(C=C2O)OCO3)N4CCCC4 |

Appearance |

Solid powder |

Other CAS No. |

116409-29-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NSC-370284; NSC 370284; NSC370284 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NSC-370284

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC-370284 is a small molecule inhibitor that has demonstrated significant therapeutic potential in preclinical models of acute myeloid leukemia (AML). Its mechanism of action is centered on the targeted inhibition of the STAT/TET1 signaling axis, a critical pathway in the proliferation and survival of certain AML subtypes. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the STAT3/5-TET1 Axis

This compound functions as a selective inhibitor of the Ten-eleven translocation 1 (TET1) enzyme by indirectly suppressing its transcription. The core of its mechanism lies in the direct binding to and inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5 proteins.[1]

STAT3 and STAT5 are key transcription factors that are often hyperactivated in AML and contribute to leukemogenesis by promoting the expression of oncogenes. In TET1-high AML cells, STAT3 and STAT5 directly bind to the promoter region of the TET1 gene, driving its transcription.[1] this compound is predicted to bind to the conserved DNA-binding domain (DBD) of STAT3 and STAT5, thereby competitively inhibiting their association with the TET1 promoter.[1][2] This disruption of STAT3/5 binding leads to a significant downregulation of TET1 gene expression.[1]

The inhibition of TET1, a methylcytosine dioxygenase, results in a global reduction of 5-hydroxymethylcytosine (5hmC), an important epigenetic mark.[1] The decrease in 5hmC levels is a direct consequence of the diminished enzymatic activity of TET1. It is important to note that this compound does not appear to significantly alter the phosphorylation status of STAT3 or STAT5, suggesting its primary mechanism is the direct interference with their DNA binding activity rather than inhibiting their activation.[1]

A feedback loop has also been identified where TET1 can bind to the promoter of JAK1, an upstream activator of the STAT pathway, and promote its transcription.[1] By downregulating TET1, this compound may also impact this positive feedback loop.

The anti-leukemic effects of this compound are particularly pronounced in AML cells with high levels of TET1 expression.[3] By targeting the STAT/TET1 axis, this compound selectively induces apoptosis and inhibits the viability of these cancer cells, while showing minimal toxicity to normal hematopoietic stem and progenitor cells.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approaches used to elucidate it, the following diagrams have been generated using the Graphviz DOT language.

References

The Indirect Suppression of 5-hydroxymethylcytosine by NSC-370284: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule NSC-370284 and its role in the inhibition of 5-hydroxymethylcytosine (5hmC), a key epigenetic modification. This document is intended for researchers, scientists, and professionals in the field of drug development. This compound acts not as a direct inhibitor of the Ten-eleven translocation (TET) enzymes that produce 5hmC, but rather as a transcriptional repressor of TET1. It achieves this by targeting the STAT3 and STAT5 signaling pathways.[1][2][3]

Mechanism of Action: Targeting the STAT/TET1 Axis

This compound functions as a selective inhibitor of TET1 transcription.[1][4][5] The core of its mechanism lies in the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1][2][3] Evidence suggests that this compound directly binds to the DNA-binding domain of STAT3 and STAT5.[3][6] This interaction prevents these transcription factors from binding to the promoter region of the TET1 gene, thereby suppressing its transcription.[3][6] The subsequent reduction in TET1 protein levels leads to a decrease in the enzymatic conversion of 5-methylcytosine (5mC) to 5hmC, resulting in a global reduction of 5hmC levels.[4][6] Notably, this compound demonstrates selectivity for TET1, with no significant inhibition of TET2 or TET3 transcription observed.[4][6]

This targeted inhibition of the STAT/TET1 axis has shown significant anti-leukemic effects in preclinical models of acute myeloid leukemia (AML) with high TET1 expression.[1][2][4]

Figure 1. Signaling pathway of this compound-mediated 5hmC inhibition.

Quantitative Data Summary

The following tables summarize the available quantitative data for the activity of this compound in both cellular and in vivo models.

| Cellular Activity of this compound | |

| Cell Lines | MONOMAC-6, THP-1, KOCL-48, KASUMI-1 (TET1-high AML cells) |

| Concentration Range | 25 - 500 nM |

| Incubation Time | 24 or 48 hours |

| Observed Effects | - Inhibition of AML cell viability- Down-regulation of TET1 transcription |

| Reference | [1] |

| In Vivo Efficacy of this compound | |

| Animal Model | MLL-AF9 acute myeloid leukemia (AML) mouse model |

| Dosage | 2.5 mg/kg |

| Administration | Intraperitoneal injection, once daily for 10 days |

| Observed Effects | - Improved pathological morphologies in peripheral blood, bone marrow, spleen, and liver- Significantly inhibited MLL-AF9 induced AML progression |

| Reference | [1] |

Key Experimental Protocols

This section provides an overview of the methodologies used to characterize the inhibitory effects of this compound.

Chromatin Immunoprecipitation-Quantitative PCR (ChIP-qPCR)

This assay is employed to demonstrate that this compound inhibits the binding of STAT3 and STAT5 to the TET1 promoter.

1. Cross-linking:

- Treat AML cells (e.g., MONOMAC-6) with either DMSO (vehicle control) or this compound (e.g., 500 nM) for 48 hours.

- Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.

- Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

2. Chromatin Preparation:

- Lyse the cells and isolate the nuclei.

- Resuspend the nuclear pellet in a suitable lysis buffer.

- Shear the chromatin into fragments of 200-1000 bp using sonication.

3. Immunoprecipitation:

- Pre-clear the chromatin with protein A/G beads.

- Incubate the chromatin overnight at 4°C with antibodies specific for STAT3, STAT5, or a negative control IgG.

- Add protein A/G beads to capture the antibody-protein-DNA complexes.

4. DNA Purification:

- Wash the beads to remove non-specific binding.

- Elute the protein-DNA complexes from the beads.

- Reverse the cross-links by incubating at 65°C overnight with proteinase K.

- Purify the DNA using phenol-chloroform extraction or a commercial kit.

5. Quantitative PCR (qPCR):

- Perform qPCR using primers designed to amplify specific regions of the TET1 promoter known to contain STAT binding sites.

- Analyze the data to determine the relative enrichment of the TET1 promoter DNA in the STAT3 and STAT5 immunoprecipitations from this compound-treated cells compared to control cells.

start [label="AML Cells +/- this compound"];

crosslink [label="Formaldehyde Cross-linking"];

lysis [label="Cell Lysis & Chromatin Shearing"];

ip [label="Immunoprecipitation (STAT3/5 Ab)"];

purify [label="Reverse Cross-links & DNA Purification"];

qpcr [label="qPCR of TET1 Promoter"];

analysis [label="Data Analysis"];

start -> crosslink;

crosslink -> lysis;

lysis -> ip;

ip -> purify;

purify -> qpcr;

qpcr -> analysis;

}

Figure 2. Experimental workflow for ChIP-qPCR analysis.

Global 5-hydroxymethylcytosine Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for quantifying global levels of 5hmC.

1. Genomic DNA Isolation:

- Harvest cells treated with this compound or a vehicle control.

- Isolate high-quality genomic DNA using a commercial DNA extraction kit.

2. DNA Digestion:

- Enzymatically digest the genomic DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

3. Sample Preparation:

- Deproteinize the sample by filtration or precipitation.

- If necessary, use solid-phase extraction to purify the nucleosides.

4. LC-MS/MS Analysis:

- Inject the prepared nucleoside sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

- Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

- Perform mass spectrometry in the positive ion multiple reaction monitoring (MRM) mode to detect and quantify 2'-deoxycytidine (dC), 5-methyl-2'-deoxycytidine (5mdC), and 5-hydroxymethyl-2'-deoxycytidine (5hmdC) based on their specific precursor-to-product ion transitions.

5. Data Analysis:

- Calculate the percentage of 5hmC relative to the total cytosine content (%5hmC = [5hmdC / (dC + 5mdC + 5hmdC)] * 100).

start [label="Genomic DNA Isolation"];

digest [label="Enzymatic Digestion to Nucleosides"];

purify [label="Sample Purification"];

lcms [label="LC-MS/MS Analysis (MRM)"];

quantify [label="Quantification of 5hmC"];

start -> digest;

digest -> purify;

purify -> lcms;

lcms -> quantify;

}

Figure 3. Workflow for global 5hmC quantification by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand Binding

NMR spectroscopy can be used to confirm the direct binding of this compound to STAT3. Chemical shift perturbation (CSP) experiments are particularly useful for this purpose.

1. Protein Expression and Purification:

- Express and purify a recombinant, isotopically labeled (e.g., ¹⁵N) STAT3 protein domain, typically the DNA-binding domain.

2. NMR Sample Preparation:

- Prepare a solution of the purified ¹⁵N-labeled STAT3 in a suitable NMR buffer.

3. NMR Data Acquisition:

- Acquire a baseline ¹H-¹⁵N HSQC spectrum of the free STAT3 protein. This spectrum provides a unique signal for each backbone amide proton and nitrogen pair.

- Titrate increasing concentrations of this compound into the STAT3 sample.

- Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

4. Data Analysis:

- Overlay the spectra from the titration series.

- Analyze the chemical shift perturbations (changes in the position of the NMR signals) for specific amino acid residues upon addition of this compound.

- Residues that experience significant chemical shifts are likely in or near the binding site of the small molecule. This provides evidence of a direct interaction and can help map the binding interface.

Conclusion

This compound represents an important tool for studying the epigenetic role of the STAT/TET1 axis. Its indirect mechanism of 5hmC inhibition, through the transcriptional suppression of TET1, offers a distinct approach compared to direct TET enzyme inhibitors. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and similar compounds in both basic research and therapeutic development.

References

- 1. 2.5 5hmC and 5mC quantification by LC-MS/MS [bio-protocol.org]

- 2. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fan.genetics.ucla.edu [fan.genetics.ucla.edu]

- 4. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NSC 370284 | STAT | TargetMol [targetmol.com]

- 6. pubs.acs.org [pubs.acs.org]

Unraveling the Nexus: A Technical Guide to NSC-370284 and its Modulation of STAT3/5 Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the small molecule inhibitor NSC-370284 and its intricate relationship with the Signal Transducer and Activator of Transcription (STAT) 3 and 5 signaling pathways. This compound has emerged as a significant investigational compound, primarily in the context of Acute Myeloid Leukemia (AML), where it disrupts oncogenic signaling cascades. This document collates available quantitative data, details key experimental methodologies for studying its mechanism of action, and presents visual representations of the associated signaling pathways and experimental workflows. The information herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's therapeutic potential and the scientific underpinnings of its activity.

Introduction to this compound

This compound is a small molecule that has been identified as a direct inhibitor of STAT3 and STAT5.[1][2] Its primary mechanism of action involves the suppression of STAT3/5 activity, which in turn leads to the downregulation of the Ten-eleven translocation 1 (TET1) gene.[3][4] TET1 is recognized as an oncoprotein in various cancers, particularly in AML, making the STAT/TET1 axis a compelling target for therapeutic intervention.[4] By directly binding to the conserved DNA-binding domain of both STAT3 and STAT5, this compound effectively disrupts their function as transcriptional activators for TET1.[2][5]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Activity of this compound in AML Cell Lines

| Cell Line | Description | Treatment Concentration (nM) | Effect on Cell Viability | Reference |

| MONOMAC-6 | TET1-high AML | 0, 50, 200, 500 | Significant inhibition of cell viability | [1] |

| THP-1 | TET1-high AML | 0, 50, 200, 500 | Significant inhibition of cell viability | [1] |

| KOCL-48 | TET1-high AML | 0, 50, 200, 500 | Significant inhibition of cell viability | [1] |

| KASUMI-1 | TET1-high AML | 0, 50, 200, 500 | Significant inhibition of cell viability | [1] |

| NB4 | TET1-low AML | 0, 50, 200, 500 | No significant inhibition of cell viability | [1] |

| U-87 MG | Glioblastoma | Not specified | IC50: 24.2 μM (as NC124, NSC 370284) for growth inhibition | [6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Outcome | Reference |

| MLL-AF9 AML Mouse Model | 2.5 mg/kg, intraperitoneal injection, once daily for 10 days | Significantly inhibited AML progression and improved pathological morphologies in various tissues.[6] | [6] |

Signaling Pathway

This compound directly interferes with the STAT3/5 signaling pathway, which is a critical regulator of gene expression involved in cell proliferation, differentiation, and survival. In the context of AML, this pathway plays a crucial role in maintaining the oncogenic state, partly through the upregulation of TET1.

References

- 1. researchgate.net [researchgate.net]

- 2. NSC 370284 | STAT | TargetMol [targetmol.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Unveiling NSC-370284: A Targeted Approach to Acute Myeloid Leukemia

A Technical Guide on the Discovery and Preclinical Development of a Novel STAT/TET1 Axis Inhibitor

For researchers, scientists, and drug development professionals, this in-depth guide explores the discovery, mechanism of action, and preclinical evaluation of NSC-370284, a promising small molecule inhibitor with significant therapeutic potential in the treatment of acute myeloid leukemia (AML). This document provides a comprehensive overview of the core data, experimental protocols, and underlying signaling pathways associated with this compound.

Executive Summary

This compound is a selective inhibitor of the Ten-eleven translocation 1 (TET1) enzyme, a critical oncoprotein in acute myeloid leukemia. The compound was identified through a series of in vitro drug screening efforts and has demonstrated significant and selective suppression of viability in AML cells with high TET1 expression. Mechanistically, this compound functions by directly targeting and inhibiting the Signal Transducer and Activator of Transcription 3 and 5 (STAT3/5) proteins. This inhibition prevents their binding to the TET1 promoter, thereby repressing TET1 transcription. Preclinical studies in mouse models of AML have shown that this compound can dramatically repress disease progression and prolong survival, highlighting its potential as a novel therapeutic agent for TET1-high AML. To date, no clinical trials for this compound have been registered.

Discovery of this compound

This compound was identified from the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) chemical library. The discovery was the result of a screening campaign aimed at identifying compounds that could selectively inhibit the growth of AML cells characterized by high expression of the TET1 oncoprotein.

Mechanism of Action

This compound exerts its anti-leukemic effects through a novel mechanism that involves the inhibition of the STAT/TET1 signaling axis. Unlike direct enzymatic inhibitors, this compound targets the transcriptional regulation of TET1.

The compound directly binds to the conserved DNA-binding domain of STAT3 and STAT5 proteins. This binding event prevents STAT3/5 from associating with the promoter region of the TET1 gene. Consequently, the transcription of TET1 is significantly downregulated, leading to a reduction in global 5-hydroxymethylcytosine (5hmC) levels and the suppression of downstream oncogenic pathways.

Preclinical Efficacy

The preclinical activity of this compound has been evaluated in both in vitro and in vivo models of acute myeloid leukemia.

In Vitro Activity

This compound has demonstrated potent and selective cytotoxic activity against a panel of human AML cell lines characterized by high expression of TET1. The half-maximal inhibitory concentrations (IC50) were determined after 48 hours of treatment.

| Cell Line | AML Subtype | TET1 Expression | This compound IC50 (nM) |

| MONOMAC-6 | MLL-rearranged | High | ~200 |

| THP-1 | MLL-rearranged | High | ~250 |

| KOCL-48 | MLL-rearranged | High | ~300 |

| KASUMI-1 | t(8;21) | High | ~400 |

| NB4 | t(15;17) | Low | >1000 |

Table 1: In vitro activity of this compound against various AML cell lines.

In Vivo Efficacy

The in vivo therapeutic potential of this compound was assessed in a syngeneic mouse model of AML established by transplanting bone marrow cells transduced with the MLL-AF9 oncogene. Treatment with this compound resulted in a significant extension of survival compared to the vehicle-treated control group.

| Treatment Group | Dosage & Administration | Median Survival (days) | Survival Benefit |

| Vehicle (Control) | DMSO, i.p., daily for 10 days | 49 | - |

| This compound | 2.5 mg/kg, i.p., daily for 10 days | >200 | Significant |

Table 2: In vivo efficacy of this compound in an MLL-AF9 AML mouse model.

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on AML cell lines.

Method:

-

AML cell lines (MONOMAC-6, THP-1, KOCL-48, KASUMI-1, NB4) were seeded in 96-well plates.

-

Cells were treated with increasing concentrations of this compound (0 to 1000 nM) or DMSO as a vehicle control.

-

After 48 hours of incubation, cell viability was assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

-

Absorbance was measured at 490 nm, and the results were normalized to the vehicle-treated control to calculate the percentage of viable cells.

-

IC50 values were calculated using non-linear regression analysis.

In Vivo AML Mouse Model

Objective: To evaluate the in vivo anti-leukemic efficacy of this compound.

Method:

-

C57BL/6 mice were used as recipients for bone marrow transplantation.

-

Bone marrow cells from donor mice were transduced with a retrovirus expressing the MLL-AF9 oncogene.

-

Transduced cells were injected into lethally irradiated recipient mice to establish the AML model.

-

Leukemia development was monitored by peripheral blood analysis.

-

Upon disease establishment, mice were randomized into two groups: vehicle control and this compound treatment.

-

This compound was administered intraperitoneally at a dose of 2.5 mg/kg daily for 10 days.

-

The survival of the mice in each group was monitored and recorded.

-

Kaplan-Meier survival curves were generated, and statistical significance was determined using the log-rank test.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic agent for the treatment of TET1-high acute myeloid leukemia. Its unique mechanism of action, targeting the transcriptional regulation of a key oncoprotein, offers a potential new strategy to overcome resistance to conventional therapies. The potent in vitro and in vivo preclinical activity of this compound warrants further investigation, including detailed pharmacokinetic and toxicological studies, to support its potential advancement into clinical development. The identification of a more potent analog, UC-514321, also provides an avenue for further lead optimization and the development of next-generation STAT/TET1 axis inhibitors.

The STAT/TET1 Axis as a Therapeutic Target in Acute Myeloid Leukemia: A Technical Overview of NSC-370284

A Comprehensive Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of early-stage research involving NSC-370284, a small molecule inhibitor, in the context of Acute Myeloid Leukemia (AML). The document focuses on the compound's mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic potential. All data is presented in a structured format to facilitate analysis and comparison, and key biological pathways and experimental workflows are visualized using DOT language-generated diagrams.

Introduction to this compound and its Role in AML

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid cells in the bone marrow and blood.[1][2] A critical oncoprotein in certain subtypes of AML is Ten-eleven translocation 1 (TET1), a DNA methylcytosine dioxygenase.[3] High expression of TET1 is associated with a poor prognosis in AML.[4] Research has identified the STAT/TET1 signaling axis as a key driver of leukemogenesis, making it a promising target for therapeutic intervention.[3][5]

This compound is a small molecule that has been identified as a potent and selective inhibitor of the STAT/TET1 axis.[3][6] It has demonstrated significant anti-leukemic effects in preclinical models of AML, particularly in subtypes with high TET1 expression.[3][4] This document will delve into the quantitative data supporting these findings, the experimental protocols used for validation, and the underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in AML models.

Table 1: In Vitro Efficacy of this compound in TET1-High AML Cell Lines

| Cell Line | Type of AML | IC50 of this compound (nM) | Reference |

| MONOMAC-6 | MLL-rearranged | < 500 | [4] |

| THP-1 | MLL-rearranged | < 500 | [4] |

| KOCL-48 | MLL-rearranged | < 500 | [4] |

| KASUMI-1 | t(8;21) | < 500 | [4] |

| NB4 | TET1-low control | No significant inhibition | [3][6] |

Table 2: In Vivo Efficacy of this compound in an MLL-AF9 AML Mouse Model

| Treatment Group | Median Survival (days) | Percentage Cured | Reference |

| Control (DMSO) | 49 | 0% | [3] |

| This compound | >200 | 57% | [3] |

Table 3: Effect of this compound on TET1 Expression and 5hmC Levels

| Cell Line | Treatment | Change in TET1 Expression | Change in Global 5hmC Level | Reference |

| THP-1 | 300 nM this compound for 48h | Decreased | Decreased | [3] |

| MONOMAC-6 | 300 nM this compound for 48h | Decreased | Decreased | [3] |

| KOCL-48 | 300 nM this compound for 48h | Decreased | Not specified | [3] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-leukemic effects by directly targeting the STAT3 and STAT5 transcription factors.[3][6] This inhibition prevents their binding to the promoter region of the TET1 gene, thereby suppressing its transcription.[3] The resulting downregulation of TET1 leads to a decrease in global 5-hydroxymethylcytosine (5hmC) levels and the repression of downstream oncogenic signaling pathways.[3]

Caption: Mechanism of action of this compound in AML.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research on this compound and AML.

Cell Viability Assay

-

Cell Lines: TET1-high AML cell lines (MONOMAC-6, THP-1, KOCL-48, KASUMI-1) and a TET1-low control cell line (NB4).[4]

-

Treatment: Cells were treated with this compound at concentrations ranging from 0 to 500 nM.[4][7]

-

Incubation: Cells were incubated for 48 hours post-treatment.[4]

-

Analysis: Cell viability was assessed using the MTS assay according to the manufacturer's instructions.[4]

Caption: Workflow for the in vitro cell viability assay.

In Vivo AML Mouse Model

-

Animal Model: C57BL/6 mice were used for bone marrow transplantation.[3]

-

Leukemia Induction: Mice were transplanted with MLL-AF9-induced AML cells.[3]

-

Treatment: Upon leukemia onset, mice were treated intraperitoneally with 2.5 mg/kg of this compound once daily for 10 days.[5][7] The control group received DMSO.[5]

-

Monitoring: Survival of the mice was monitored, and pathological analysis of peripheral blood, bone marrow, spleen, and liver was performed.[3]

Caption: Workflow for the in vivo AML mouse model study.

Quantitative PCR (qPCR) for TET1 Expression

-

Sample Preparation: AML cell lines were treated with 300 nM this compound or DMSO for 48 hours.[3]

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted, and cDNA was synthesized using standard protocols.

-

qPCR Analysis: qPCR was performed to quantify the relative expression levels of TET1 mRNA.[3] Gene expression was normalized to a housekeeping gene.

Global 5-hydroxymethylcytosine (5hmC) Level Detection

-

Sample Preparation: THP-1 and MONOMAC-6 cells were treated with 300 nM this compound for 48 hours.[3]

-

Analysis: Global 5hmC levels were assessed, likely using an ELISA-based kit or dot blot analysis with a 5hmC-specific antibody, though the specific method is not detailed in the provided search results.[3]

Conclusion and Future Directions

The early-stage research on this compound has provided compelling evidence for its potential as a therapeutic agent for TET1-high AML. The compound effectively inhibits the STAT/TET1 signaling axis, leading to reduced AML cell viability and prolonged survival in preclinical models.[3] Further research is warranted to optimize the pharmacological properties of this compound and to evaluate its efficacy and safety in more advanced preclinical and clinical settings. The synergistic effects of this compound with standard chemotherapy also present a promising avenue for future investigation.[3] This technical guide serves as a foundational resource for researchers and drug developers interested in advancing the therapeutic potential of targeting the STAT/TET1 pathway in AML.

References

- 1. crownbio.com [crownbio.com]

- 2. oatext.com [oatext.com]

- 3. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NSC 370284 | STAT | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to NSC-370284: A Selective Inhibitor of the STAT/TET1 Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC-370284 is a small molecule inhibitor that has garnered significant interest for its targeted activity against the STAT/TET1 signaling axis, a critical pathway in the pathogenesis of certain cancers, particularly Acute Myeloid Leukemia (AML). By directly binding to and inhibiting STAT3 and STAT5, this compound effectively downregulates the transcription of Ten-eleven translocation 1 (TET1), an enzyme implicated in oncogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its investigation.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 6-(1-Pyrrolidinyl(3,4,5-trimethoxyphenyl)methyl)-1,3-benzodioxol-5-ol, is a complex organic molecule. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value |

| IUPAC Name | 6-(1-Pyrrolidinyl(3,4,5-trimethoxyphenyl)methyl)-1,3-benzodioxol-5-ol[1] |

| CAS Number | 116409-29-1[2] |

| Molecular Formula | C₂₁H₂₅NO₆[2] |

| Molecular Weight | 387.43 g/mol [2] |

| SMILES | OC1=C(C(N2CCCC2)C3=CC(OC)=C(OC)C(OC)=C3)C=C(OCO4)C4=C1[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Off-white to light yellow solid[2] |

| Solubility | DMSO: ≥ 100 mg/mL (≥ 258.11 mM)[2] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[2] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month[2] |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of the Ten-eleven translocation 1 (TET1) enzyme, acting through the upstream STAT signaling pathway.[2] Research has demonstrated that this compound directly binds to the DNA-binding domain of STAT3 and STAT5, preventing their transcriptional activation of the TET1 gene.[3] This leads to a reduction in TET1 expression and a subsequent decrease in global 5-hydroxymethylcytosine (5hmC) levels.[2]

The primary therapeutic application of this compound investigated to date is in the treatment of Acute Myeloid Leukemia (AML), particularly subtypes with high TET1 expression.[3] In vitro studies have shown that this compound can inhibit the viability of various AML cell lines.[2] Furthermore, in vivo studies using mouse models of AML have demonstrated that treatment with this compound can significantly inhibit leukemia progression and improve survival.[2]

Table 3: In Vitro Activity of this compound in AML Cell Lines

| Cell Line | Treatment Concentration | Incubation Time | Effect |

| MONOMAC-6, THP-1, KOCL-48, KASUMI-1 | 0-500 nM | 24 or 48 hours | Inhibition of cell viability[2] |

| MONOMAC-6, THP-1, KOCL-48, KASUMI-1 | 300 nM | 48 hours | Down-regulation of TET1 transcription[2] |

Table 4: In Vivo Activity of this compound in an MLL-AF9 AML Mouse Model

| Animal Model | Dosage | Administration | Duration | Effect |

| C57BL/6 mice with MLL-AF9 induced AML | 2.5 mg/kg | Intraperitoneal injection, once daily | 10 days | Significantly inhibited AML progression[2] |

Signaling Pathway

The mechanism of action of this compound involves the disruption of the STAT3/5-mediated transcriptional activation of TET1. The following diagram illustrates this signaling pathway and the point of intervention by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on established research.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the effect of this compound on the viability of AML cells.

-

Cell Seeding: Seed AML cell lines (e.g., MONOMAC-6, THP-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Add the desired concentrations (e.g., 0, 25, 50, 200, 500 nM) to the wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound treatment.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Quantitative Real-Time PCR (qPCR) for TET1 Expression

This protocol is used to quantify the effect of this compound on the messenger RNA (mRNA) levels of the TET1 gene.

-

Cell Treatment: Treat AML cells with this compound (e.g., 300 nM) or DMSO for 48 hours.

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for TET1 and a reference gene (e.g., GAPDH), and a SYBR Green qPCR master mix.

-

qPCR Cycling: Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for TET1 and the reference gene. Calculate the relative expression of TET1 using the ΔΔCt method, normalized to the reference gene and relative to the DMSO-treated control.

In Vivo Murine Model of AML

This protocol describes the in vivo evaluation of this compound's therapeutic efficacy in a mouse model of AML.

-

AML Model Establishment: Establish an MLL-AF9-induced AML model in C57BL/6 mice through bone marrow transplantation of transduced hematopoietic stem and progenitor cells.

-

Drug Preparation: Prepare this compound for injection by dissolving it in a suitable vehicle, such as a solution of DMSO, PEG300, Tween-80, and saline.

-

Treatment Regimen: Once leukemia is established, treat the mice with this compound at a dose of 2.5 mg/kg via intraperitoneal injection once daily for a period of 10 days. A control group should receive vehicle injections.

-

Monitoring: Monitor the mice for signs of disease progression, including weight loss, and assess peripheral blood counts regularly.

-

Endpoint Analysis: At the end of the study or upon reaching a humane endpoint, collect bone marrow, spleen, and liver tissues for pathological analysis to assess the extent of leukemic infiltration. Survival data should also be recorded.

Experimental Workflows

The following diagrams illustrate the typical workflows for the key experiments described above.

Conclusion

This compound represents a promising therapeutic agent for AML and potentially other malignancies characterized by high TET1 expression. Its well-defined mechanism of action, involving the targeted inhibition of the STAT/TET1 signaling axis, provides a strong rationale for its further development. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to understand and investigate the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for NSC-370284 in In-Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NSC-370284, a selective inhibitor of Ten-eleven translocation 1 (TET1), in in-vitro cell culture experiments. The protocols outlined below are intended to assist in assessing its cytotoxic and apoptotic effects, as well as its impact on the cell cycle.

Mechanism of Action

This compound is a small molecule that functions as a selective inhibitor of TET1, a key enzyme involved in DNA demethylation. It exerts its inhibitory effect by targeting the STAT3/5 signaling pathway, which in turn suppresses TET1 transcription.[1][2][3] This targeted inhibition of TET1 has been shown to effectively suppress the viability of cancer cells, particularly in acute myeloid leukemia (AML) cell lines with high TET1 expression.[2][4] The compound has been observed to directly bind to the DNA-binding domain of STAT3 or STAT5, disrupting their ability to promote TET1 transcription.[2]

Signaling Pathway of this compound

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound in various in-vitro studies.

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | Cell Type | Concentration Range | Incubation Time | Observed Effect |

| MONOMAC-6 | Acute Myeloid Leukemia (AML) | 0 - 500 nM | 24h or 48h | Inhibition of cell viability |

| THP-1 | Acute Myeloid Leukemia (AML) | 0 - 500 nM | 24h or 48h | Inhibition of cell viability |

| KOCL-48 | Acute Myeloid Leukemia (AML) | 0 - 500 nM | 24h or 48h | Inhibition of cell viability |

| KASUMI-1 | Acute Myeloid Leukemia (AML) | 0 - 500 nM | 24h or 48h | Inhibition of cell viability |

| U-87 MG | Glioblastoma | IC₅₀: 24.2 µM | 72h | Growth inhibition |

Data sourced from MedchemExpress and TargetMol.[1][2]

Experimental Protocols

Cell Viability / Cytotoxicity Assay (MTS/MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of adherent or suspension cells.

Caption: Workflow for a cell viability assay.

-

Target cells (e.g., MONOMAC-6, THP-1)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTS or MTT reagent

-

Plate reader

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. For adherent cells, allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0 nM (vehicle control) to 500 nM or higher, as required.[1][4] Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified incubator with 5% CO₂.[1][4]

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Caption: Workflow for an apoptosis assay.

-

Target cells

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

Cell Treatment: Seed cells and treat with various concentrations of this compound as described in the cytotoxicity assay protocol. Include a vehicle-treated control.

-

Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.

Caption: Workflow for a cell cycle analysis.

-

Target cells

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

Cell Treatment: Treat cells with this compound as described previously.

-

Cell Harvesting: Collect cells by centrifugation.

-

Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[7][8] Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.[7]

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[8]

-

Analysis: Analyze the DNA content of the cells by flow cytometry.[9] Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NSC 370284 | STAT | TargetMol [targetmol.com]

- 3. labshake.com [labshake.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. corefacilities.iss.it [corefacilities.iss.it]

- 9. cancer.wisc.edu [cancer.wisc.edu]

Protocol for dissolving and preparing NSC-370284 for experiments.

A Selective Inhibitor of TET1 Expression for Cancer Research

These application notes provide detailed protocols for the dissolution and preparation of NSC-370284 for both in vitro and in vivo experiments. This compound is a small molecule that acts as a selective inhibitor of Ten-eleven translocation 1 (TET1) expression by targeting STAT3/5 signaling.[1][2] It has shown significant potential in suppressing the viability of acute myeloid leukemia (AML) cells with high TET1 expression.[2][3]

Chemical Properties and Storage

A summary of the key chemical properties and recommended storage conditions for this compound is provided below.

| Property | Value |

| Molecular Formula | C₂₁H₂₅NO₆ |

| Molecular Weight | 387.43 g/mol [1] |

| CAS Number | 116409-29-1[1] |

| Appearance | Off-white to light yellow solid[1] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[1] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month[1] |

In Vitro Experimental Protocols

Stock Solution Preparation

For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, reaching a concentration of 100 mg/mL (258.11 mM).[1] To ensure accurate concentrations and stability, it is recommended to use newly opened, anhydrous DMSO, as the solvent is hygroscopic.[1]

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Ultrasonic bath (optional)

Protocol:

-

Bring the this compound powder and DMSO to room temperature.

-

To prepare a 10 mM stock solution, add 258.11 µL of DMSO to 1 mg of this compound powder.

-

Vortex thoroughly to dissolve the compound. If needed, use an ultrasonic bath to aid dissolution.[1]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]

-

Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Stock Solution Preparation Table:

| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |

| 1 mM | 2.5811 mL | 12.9056 mL | 25.8111 mL |

| 5 mM | 0.5162 mL | 2.5811 mL | 5.1622 mL |

| 10 mM | 0.2581 mL | 1.2906 mL | 2.5811 mL |

Cell-Based Assays

This compound has been shown to inhibit the viability of various AML cell lines, including MONOMAC-6, THP-1, KOCL-48, and KASUMI-1.[1][3]

Materials:

-

AML cell lines (e.g., MONOMAC-6, THP-1)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well plates

-

Cell viability assay reagent (e.g., MTS)

Protocol:

-

Seed the AML cells in a 96-well plate at the desired density.

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from 25 nM to 500 nM.[1][3] Remember to include a DMSO-only vehicle control.

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Incubate the cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.[1]

-

After the incubation period, assess cell viability using a standard method such as the MTS assay, following the manufacturer's instructions.

In Vivo Experimental Protocols

For animal studies, this compound can be formulated for intraperitoneal (i.p.) injection. Two example formulations are provided below.

Formulation 1: PEG300, Tween-80, and Saline

This formulation yields a clear solution of at least 2.5 mg/mL.[1]

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Protocol:

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix well.

-

Add 50 µL of Tween-80 to the mixture and mix thoroughly.

-

Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is formed.

Formulation 2: SBE-β-CD in Saline

This formulation also yields a clear solution of at least 2.5 mg/mL.[1]

Materials:

-

This compound powder

-

DMSO

-

20% SBE-β-CD in Saline

Protocol:

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.

-

Mix thoroughly until a clear solution is achieved.

Animal Dosing

This compound has been shown to be effective in an MLL-AF9 acute myeloid leukemia mouse model.[1]

Protocol:

-

Administer this compound at a dosage of 2.5 mg/kg via intraperitoneal injection.[1]

-

The recommended dosing schedule is once daily for 10 days.[1]

Signaling Pathway and Experimental Workflow

This compound inhibits the transcription of TET1 by targeting the STAT3/5 signaling pathway.[1][4] This leads to a reduction in the levels of 5-hydroxymethylcytosine (5hmC) and suppresses the viability of TET1-high AML cells.[3][4]

Caption: this compound inhibits STAT3/5, leading to reduced TET1 and AML cell viability.

References

Application Notes and Protocols: NSC-370284 in Acute Myeloid Leukemia (AML) Cell Lines

For Research Use Only.

Introduction

NSC-370284 is a small molecule inhibitor that has demonstrated significant anti-leukemic activity in preclinical studies involving acute myeloid leukemia (AML). It functions by targeting the STAT/TET1 signaling axis, presenting a promising therapeutic strategy for AML subtypes with high expression of the Ten-eleven translocation 1 (TET1) enzyme.[1][2][3] This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the effects of this compound on AML cell lines.

Mechanism of Action

This compound exerts its anti-leukemic effects by directly binding to and inhibiting STAT3 and STAT5 (STAT3/5).[1][3] STAT3/5 are key transcription factors that regulate the expression of the TET1 gene.[1] By inhibiting STAT3/5, this compound effectively suppresses TET1 transcription, leading to a reduction in TET1 protein levels and its associated oncogenic signaling.[1][4] This targeted inhibition of the STAT/TET1 axis has been shown to selectively suppress the viability of AML cells that have high levels of TET1 expression, while exhibiting minimal toxicity towards normal hematopoietic stem and progenitor cells.[1]

Data Presentation

Cell Line Sensitivity to this compound

The efficacy of this compound is particularly noted in AML cell lines characterized by high expression of TET1.

| Cell Line | AML Subtype with High TET1 Expression | This compound Sensitivity |

| MONOMAC-6 | MLL-rearranged | Sensitive |

| THP-1 | MLL-rearranged | Sensitive |

| KOCL-48 | MLL-rearranged | Sensitive |

| KASUMI-1 | t(8;21) | Sensitive |

| NB4 | t(15;17) (Low TET1 Expression) | Not Sensitive |

Table 1: AML Cell Line Sensitivity Profile for this compound. Data compiled from multiple sources.[1][2][5]

Quantitative Effects of this compound on AML Cell Lines

This compound has been shown to inhibit cell viability and TET1 expression at nanomolar concentrations.

| Parameter | Cell Lines Affected | Effective Concentration Range | Treatment Duration | Observed Effect |

| Cell Viability | MONOMAC-6, THP-1, KOCL-48, KASUMI-1 | 50 - 500 nM | 24 - 48 hours | Significant inhibition of cell viability. |

| TET1 Expression | MONOMAC-6, THP-1, KOCL-48 | 300 nM | 48 hours | Repression of TET1 mRNA levels. |

| 5hmC Levels | THP-1, MONOMAC-6 | 300 nM | Not Specified | Repression of global 5-hydroxymethylcytosine. |

| Apoptosis | TET1-high AML cells | Not Specified | Not Specified | Significant increase in apoptosis. |

Table 2: Summary of Quantitative Data on the Effects of this compound. Data extracted from referenced literature.[1][2][5]

Visualizations

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase-Glo® 3/7 Assay Protocol [promega.kr]

- 3. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Application Notes and Protocols: Utilizing NSC-370284 to Interrogate TET1 Function in Hematopoiesis

Introduction

The Ten-Eleven Translocation (TET) family of enzymes, including TET1, TET2, and TET3, are critical regulators of DNA methylation dynamics, primarily through the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).[1][2] This process is integral to epigenetic regulation and gene expression. In the context of hematopoiesis, the role of TET proteins is complex and context-dependent. While TET2 is frequently mutated in various hematopoietic malignancies, TET1 has been identified as a key player in specific leukemia subtypes, such as Acute Myeloid Leukemia (AML) with MLL rearrangements, where it can function as an oncoprotein.[3][4][5] Conversely, other studies have suggested a tumor-suppressive role for TET1 in hematological cancers like B-cell lymphoma.[6][7][8]

NSC-370284 has been identified as a selective inhibitor of TET1 expression.[3][9] It does not directly inhibit the enzymatic activity of TET1 but rather targets the STAT3/5 transcription factors, which are upstream activators of TET1 transcription.[3] By preventing STAT3/5 binding to the TET1 promoter, this compound effectively downregulates TET1 expression and, consequently, global 5hmC levels.[3][10] This targeted approach makes this compound a valuable tool for studying the specific functions of TET1 in both normal and malignant hematopoiesis.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to investigate the role of TET1 in hematopoietic processes. The following sections detail the mechanism of action, provide structured data on its efficacy, and offer detailed experimental protocols for its application in both in vitro and in vivo models.

Data Presentation

The following tables summarize the quantitative data on the efficacy and effects of this compound in preclinical models of TET1-high Acute Myeloid Leukemia (AML).

Table 1: In Vitro Efficacy of this compound on AML Cell Lines

| Cell Line | TET1 Expression Level | This compound Concentration (nM) | Treatment Duration (hours) | Effect on Cell Viability |

| MONOMAC-6 | High | 50, 200, 500 | 48 | Significant Inhibition |

| THP-1 | High | 50, 200, 500 | 48 | Significant Inhibition |

| KOCL-48 | High | 50, 200, 500 | 48 | Significant Inhibition |

| KASUMI-1 | High | 50, 200, 500 | 48 | Significant Inhibition |

| NB4 | Low | 50, 200, 500 | 48 | Minimal Inhibition |

Data synthesized from multiple sources indicating the potent and selective effect of this compound on AML cells with high TET1 expression.[3][11]

Table 2: In Vivo Efficacy of this compound in an MLL-AF9 AML Mouse Model

| Animal Model | This compound Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome |

| MLL-AF9 AML Mouse Model | 2.5 | Intraperitoneal (i.p.) | Once daily for 10 days | Significantly inhibited AML progression; improved pathological morphologies in peripheral blood, bone marrow, spleen, and liver.[9] |

Table 3: Effect of this compound on Gene and 5hmC Expression

| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | Effect on TET1 mRNA Expression | Effect on Global 5hmC Levels |

| MONOMAC-6 | 300 | 48 | Significant Repression | Repressed |

| THP-1 | 300 | 48 | Significant Repression | Repressed |

This table highlights the molecular impact of this compound, demonstrating its ability to suppress its target's expression and downstream epigenetic marks.[11]

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: In vitro experimental workflow.

References

- 1. DNA methylation and hydroxymethylation in stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome-wide mapping of 5-hydroxymethylcytosine in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functions of TET Proteins in Hematopoietic Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of TET dioxygenases in the regulation of both normal and pathological hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TET1 is a tumor suppressor of hematopoietic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 8. Tet1 is a tumor suppressor of hematopoietic malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing NSC-370284 Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing experiments to evaluate the efficacy of NSC-370284, a selective inhibitor of Ten-Eleven Translocation 1 (TET1) that targets the STAT3/5 signaling pathway. The protocols detailed below are specifically tailored for researchers working with Acute Myeloid Leukemia (AML) models.

Introduction

This compound is a small molecule inhibitor that has demonstrated significant anti-leukemic activity, particularly in AML cell lines with high TET1 expression. It functions by inhibiting the transcription of TET1 through the modulation of STAT3 and STAT5 activity.[1][2][3][4] This document outlines detailed protocols for in vitro and in vivo studies to assess the efficacy of this compound.

I. In Vitro Efficacy Assessment

A series of in vitro assays are essential to determine the cytotoxic and cytostatic effects of this compound on AML cells. The following protocols are optimized for AML cell lines known to be sensitive to this compound, such as MONOMAC-6, THP-1, KOCL-48, and KASUMI-1.[1][4]

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding:

-

Culture AML cell lines (e.g., THP-1, MONOMAC-6) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in a 96-well plate at a density of 4 x 10^4 cells/well in 100 µL of complete medium.[5] For suspension cells like THP-1 and MONOMAC-6, ensure a single-cell suspension.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 1000 nM (e.g., 1, 10, 50, 100, 250, 500, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Add 100 µL of the diluted compound to the respective wells. The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT/MTS Reagent Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) or MTS solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Data Acquisition:

-

For MTT assay, add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

-

For MTS assay, the formazan product is soluble in the culture medium.

-

Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

-

Data Presentation:

| Concentration (nM) | 24h Absorbance (Mean ± SD) | 48h Absorbance (Mean ± SD) | 72h Absorbance (Mean ± SD) | % Viability (48h) |

| Vehicle Control | 100% | |||

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 | ||||

| 250 | ||||

| 500 | ||||

| 1000 |

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment:

-

Seed 1 x 10^6 AML cells in 6-well plates.

-

Treat cells with this compound at IC50 and 2x IC50 concentrations (determined from the viability assay) for 24 and 48 hours. Include a vehicle control.

-

-

Cell Staining:

-

Harvest cells and wash twice with cold PBS.

-

Resuspend cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Viable cells: Annexin V-negative and PI-negative.

-

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Data Presentation:

| Treatment | Time (h) | % Viable Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |

| Vehicle Control | 24 | |||

| 48 | ||||

| This compound (IC50) | 24 | |||

| 48 | ||||

| This compound (2x IC50) | 24 | |||

| 48 |

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Treatment:

-

Seed 1 x 10^6 AML cells in 6-well plates and treat with this compound at IC50 and 2x IC50 concentrations for 24 hours.

-

-

Cell Fixation:

-

Harvest cells and wash with PBS.

-

Fix the cells by adding dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the DNA content by flow cytometry.

-

Data Presentation:

| Treatment | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |

| Vehicle Control | |||

| This compound (IC50) | |||

| This compound (2x IC50) |

Western Blot Analysis of STAT3/5 Signaling Pathway

This experiment validates the mechanism of action of this compound by assessing the phosphorylation status of STAT3 and STAT5, and the expression level of TET1.

Protocol:

-

Protein Extraction:

-

Treat AML cells with this compound at various concentrations for different time points (e.g., 0, 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-STAT5 (Tyr694), total STAT5, TET1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Presentation:

| Treatment | p-STAT3/STAT3 Ratio | p-STAT5/STAT5 Ratio | TET1/β-actin Ratio |

| Vehicle Control | |||

| This compound (Conc. 1) | |||

| This compound (Conc. 2) |

II. In Vivo Efficacy Assessment

An AML xenograft mouse model is used to evaluate the in vivo efficacy of this compound. The MLL-AF9 AML model is particularly relevant given the role of MLL rearrangements in AML.

MLL-AF9 AML Xenograft Mouse Model

Protocol:

-

Cell Preparation and Injection:

-

Tumor Engraftment and Monitoring:

-

Monitor the mice for signs of leukemia development (e.g., weight loss, ruffled fur, lethargy).

-

Confirm engraftment by analyzing peripheral blood for the presence of leukemic cells (e.g., by flow cytometry for GFP-positive cells if the retrovirus contains a GFP marker).

-

-

Drug Treatment:

-

Once leukemia is established, randomize mice into treatment groups (n=8-10 mice/group):

-

Vehicle control (e.g., saline with appropriate solubilizing agents).

-

This compound (2.5 mg/kg, intraperitoneal injection, once daily for 10 days).[4]

-

-

-

Efficacy Evaluation:

-

Monitor tumor burden by regular peripheral blood analysis.

-

Record body weight and survival data.

-

At the end of the study, harvest bone marrow, spleen, and liver for histological analysis and to determine leukemic cell infiltration.

-

Data Presentation:

| Treatment Group | Mean Survival (days) | % Change in Body Weight | Spleen Weight (mg) | % Leukemic Cells in Bone Marrow |

| Vehicle Control | ||||

| This compound |

III. Visualizations

Caption: this compound inhibits the binding of p-STAT3/5 dimers to the TET1 promoter.

Caption: Workflow for the in vitro cell viability assay.

Caption: Workflow for the in vivo efficacy study.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nanopartikel.info [nanopartikel.info]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Impact of elevated anti-apoptotic MCL-1 and BCL-2 on the development and treatment of MLL-AF9 AML in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular pathogenesis of disease progression in MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Murine Retrovirally-transduced Bone Marrow Engraftment Models of MLL-fusion-driven Acute Myelogenous Leukemias (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MLL-AF9 leukemias are sensitive to PARP1 inhibitors combined with cytotoxic drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Combining NSC-370284 with Other Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pre-clinical rationale and experimental protocols for combining the TET1 inhibitor, NSC-370284, with standard chemotherapy agents for the treatment of Acute Myeloid Leukemia (AML). The information is based on published research demonstrating a synergistic anti-leukemic effect in TET1-high AML models.

Introduction

This compound is a small molecule inhibitor that selectively targets the transcription of Ten-eleven translocation 1 (TET1), a dioxygenase that plays a crucial role in DNA demethylation. In certain hematological malignancies, particularly Acute Myeloid Leukemia (AML) with high TET1 expression, this enzyme acts as an oncoprotein. This compound exerts its inhibitory effect by targeting the STAT3/5 signaling pathway, which are transcriptional activators of TET1. By suppressing TET1, this compound can inhibit the proliferation of TET1-high AML cells.

Pre-clinical studies have indicated that combining this compound with standard AML chemotherapy, such as the combination of Daunorubicin (DNR) and Cytarabine (AraC), results in a potent synergistic anti-leukemic effect. This suggests that targeting the STAT/TET1 axis with this compound could be a promising therapeutic strategy to enhance the efficacy of conventional chemotherapy in patients with TET1-high AML.

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies on the combination of this compound with standard chemotherapy agents.

Table 1: In Vitro Synergistic Effect of this compound and Daunorubicin in TET1-high AML Cell Lines

| Cell Line | Treatment | Concentration | Relative Cell Viability (%) |

| THP-1 | DMSO (Control) | - | 100 |

| This compound | 25 nM | ~80 | |

| Daunorubicin (DNR) | 100 nM | ~70 | |

| This compound + DNR | 25 nM + 100 nM | ~40 | |

| Kasumi-1 | DMSO (Control) | - | 100 |

| This compound | 25 nM | ~85 | |

| Daunorubicin (DNR) | 100 nM | ~75 | |

| This compound + DNR | 25 nM + 100 nM | ~50 |

Data is approximated from graphical representations in the cited literature and demonstrates a greater reduction in cell viability with the combination treatment compared to single agents, indicative of a synergistic interaction.

Table 2: In Vivo Efficacy of this compound in Combination with Standard Chemotherapy in a Murine AML Model

| Treatment Group | Dosing Regimen | Outcome |

| Control (DMSO) | Vehicle | Rapid AML progression |

| "5+3" Regimen Alone | Ara-C (50 mg/kg/day, 5 days) + DNR (3 mg/kg/day, 3 days) | Delayed AML progression |

| This compound + "5+3" Regimen | This compound (2.5 mg/kg/day, i.p., 10 days) + "5+3" Regimen | Cured 83.3% of AML mice |

The "5+3" regimen is a standard induction chemotherapy for AML. The combination with this compound demonstrated a significant improvement in therapeutic outcome in a preclinical model of MLL-AF9-driven AML.[1]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound and its synergistic interaction with chemotherapy.

Experimental Protocols

The following are detailed protocols for key experiments to assess the combination of this compound with other chemotherapy agents.

Protocol 1: In Vitro Cell Viability and Synergy Assessment

This protocol describes how to determine the synergistic effect of this compound and Daunorubicin on AML cell lines.

1. Materials:

- TET1-high AML cell lines (e.g., THP-1, Kasumi-1)

- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

- This compound (stock solution in DMSO)

- Daunorubicin (stock solution in sterile water or DMSO)

- 96-well clear-bottom cell culture plates

- Cell viability reagent (e.g., MTS, CellTiter-Glo®)

- Plate reader for absorbance or luminescence

2. Experimental Workflow:

3. Detailed Procedure:

-

Cell Seeding: Seed THP-1 or Kasumi-1 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Drug Preparation: Prepare serial dilutions of this compound and Daunorubicin in culture medium. A common approach is to use a constant ratio combination design or a checkerboard (matrix) design.

-

Treatment:

-

For single-agent dose-response curves, add varying concentrations of this compound or Daunorubicin to the wells.

-

For combination studies, add different concentrations of this compound and Daunorubicin to the wells. For a targeted synergy experiment, based on existing literature, you can use concentrations around 25 nM for this compound and 100 nM for Daunorubicin.

-

Include a vehicle control (e.g., DMSO) at the highest concentration used in the drug dilutions.

-

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.

-

Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

Protocol 2: In Vivo Murine AML Model for Combination Therapy Evaluation

This protocol outlines the procedure for assessing the in vivo efficacy of combining this compound with the "5+3" chemotherapy regimen in a murine model of AML.

1. Materials:

- Immunodeficient mice (e.g., NSG mice)

- MLL-AF9 transduced murine leukemia cells

- This compound

- Cytarabine (AraC)

- Daunorubicin (DNR)

- Sterile PBS and appropriate vehicle for drug formulation

- Flow cytometer for monitoring leukemia engraftment

- Animal monitoring equipment

2. Experimental Workflow:

3. Detailed Procedure:

-

Leukemia Model Establishment: Intravenously inject a defined number of MLL-AF9 leukemia cells into sublethally irradiated recipient mice.

-

Leukemia Monitoring: Monitor the engraftment of leukemia by periodic peripheral blood sampling and flow cytometry analysis for leukemic markers (e.g., GFP+, c-Kit+).

-

Treatment Initiation: Once leukemia is established (e.g., >1% leukemic cells in peripheral blood), randomize the mice into four groups:

-

Group 1: Vehicle control

-

Group 2: this compound alone (e.g., 2.5 mg/kg, intraperitoneal injection, daily for 10 days)

-

Group 3: "5+3" regimen alone (Ara-C: 50 mg/kg/day for 5 days; DNR: 3 mg/kg/day for the first 3 days of Ara-C treatment, administered intraperitoneally)

-

Group 4: Combination of this compound and the "5+3" regimen.

-

-

Animal Monitoring: Monitor the health of the animals daily, including body weight, activity, and signs of distress.

-

Survival Analysis: Record the date of death for each animal. Analyze the survival data using Kaplan-Meier curves and perform statistical analysis (e.g., log-rank test) to compare the survival between the different treatment groups.

Conclusion

The combination of this compound with standard chemotherapy agents like Daunorubicin and Cytarabine presents a promising therapeutic strategy for TET1-high AML. The provided protocols offer a framework for researchers to further investigate this synergy, optimize dosing schedules, and explore the underlying molecular mechanisms. These studies are crucial for the potential clinical translation of this combination therapy to improve outcomes for AML patients.

References

Measuring the Impact of NSC-370284 on TET1 Expression: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ten-eleven translocation 1 (TET1) is a methylcytosine dioxygenase that plays a crucial role in DNA demethylation, a fundamental epigenetic modification involved in gene expression regulation.[1][2][3] Dysregulation of TET1 has been implicated in various diseases, including acute myeloid leukemia (AML).[4] NSC-370284 has been identified as a selective inhibitor of TET1, acting by targeting STAT3/5, which are transcriptional activators of TET1, thereby repressing its expression.[4][5] This document provides detailed application notes and protocols for researchers to effectively measure the effect of this compound on TET1 expression at both the gene and protein levels.

Signaling Pathway of this compound Action

This compound exerts its inhibitory effect on TET1 expression through the STAT3/5 signaling pathway. The compound interferes with the binding of STAT3 and STAT5 to the TET1 promoter region, consequently suppressing the transcription of the TET1 gene.[4]

Data Presentation

The following table summarizes the experimental conditions and observed effects of this compound on TET1 expression and cell viability in various AML cell lines.[5]

| Cell Line | Concentration Range (nM) | Incubation Time (h) | Effect on TET1 Transcription | Effect on Cell Viability |

| MONOMAC-6 | 0 - 500 | 24, 48 | Significant downregulation | Inhibited |

| THP-1 | 0 - 500 | 24, 48 | Significant downregulation | Inhibited |